
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. IPP is a beta-blocker that has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
Mecanismo De Acción
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride works as a beta-blocker by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can lead to improved cardiac function. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride also has anti-inflammatory effects, which may contribute to its potential therapeutic effects in the treatment of asthma and COPD.
Biochemical and Physiological Effects:
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the lungs, which may contribute to its potential as a treatment for asthma and COPD. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and improve cardiac function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it has been shown to have a relatively low toxicity profile in animal studies. However, it is important to note that further studies are needed to determine its safety and efficacy in humans. One limitation of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it is a relatively new compound, and there is limited information available on its potential side effects and long-term effects.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the potential use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a treatment for asthma and COPD. Further studies are needed to determine its efficacy in humans and to explore its mechanism of action in these conditions. Another potential future direction is the use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of heart failure. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve cardiac function in animal models, and further studies are needed to determine its potential as a treatment for this condition. Finally, there is also potential for 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride to be used in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully explore the potential of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a drug candidate.
In conclusion, 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a promising drug candidate that has potential therapeutic effects in the treatment of cardiovascular diseases, asthma, and COPD. Its mechanism of action as a beta-blocker and anti-inflammatory agent has been well-established in animal studies, and there is potential for further research to explore its safety and efficacy in humans. While there are limitations to the current knowledge on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, the potential for future research makes it an exciting area of study in the scientific community.
Métodos De Síntesis
The synthesis of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves the reaction of 4-isopropylphenol with 2-methylpiperidine in the presence of a base to form the intermediate 1-(4-isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-one. This intermediate is then reduced with sodium borohydride to produce 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have a positive effect on cardiac function and can reduce blood pressure and heart rate. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have anti-inflammatory effects and may have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14(2)16-7-9-18(10-8-16)21-13-17(20)12-19-11-5-4-6-15(19)3;/h7-10,14-15,17,20H,4-6,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPUUWYQOSKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

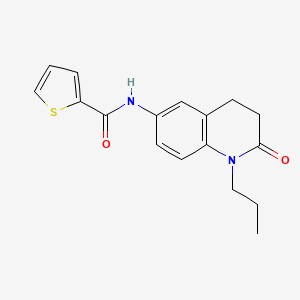
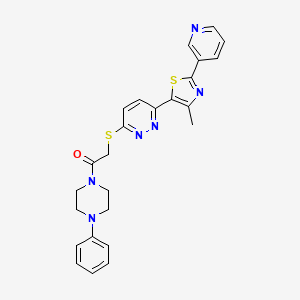

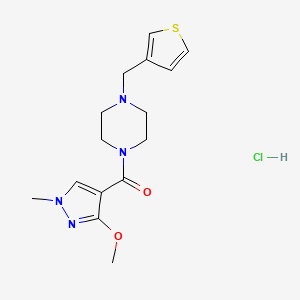
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)
![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
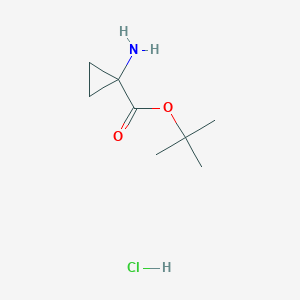
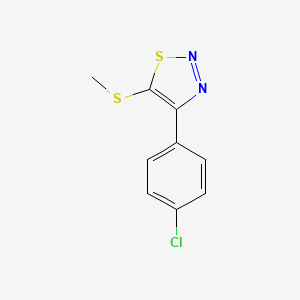

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
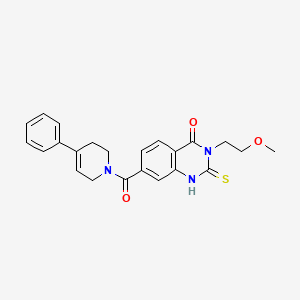
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)